molecular formula C11H24 B14545756 2,2,4-Trimethyl-3-(propan-2-yl)pentane CAS No. 61868-90-4

2,2,4-Trimethyl-3-(propan-2-yl)pentane

Cat. No.: B14545756
CAS No.: 61868-90-4
M. Wt: 156.31 g/mol
InChI Key: SZPCILWZDHUKLW-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-(propan-2-yl)pentane: is an organic compound with the molecular formula C11H24 . It is a branched alkane and one of the isomers of undecane. This compound is known for its structural complexity due to the presence of multiple branching points, which makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-(propan-2-yl)pentane can be achieved through various methods. One common approach involves the alkylation of isobutane with isobutene in the presence of an acid catalyst. This process can be conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, this compound is typically produced through the dimerization of isobutylene using an Amberlyst catalyst. The resulting mixture of iso-octenes is then hydrogenated to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,4-Trimethyl-3-(propan-2-yl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-(propan-2-yl)pentane involves its interaction with various molecular targets and pathways. In the context of fuel additives, it enhances the combustion process by increasing the knock resistance of gasoline. This is achieved through its high octane number, which allows for smoother and more efficient engine performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-3-(propan-2-yl)pentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching contributes to its stability and makes it an effective additive in fuels to enhance performance.

Properties

CAS No.

61868-90-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,4-trimethyl-3-propan-2-ylpentane

InChI

InChI=1S/C11H24/c1-8(2)10(9(3)4)11(5,6)7/h8-10H,1-7H3

InChI Key

SZPCILWZDHUKLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(C)(C)C

Origin of Product

United States

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